2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine

Description

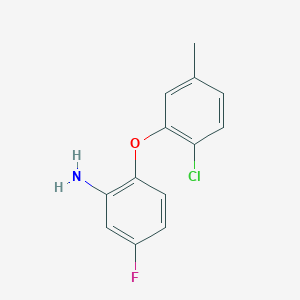

2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine (CAS 946729-37-9) is an aromatic amine derivative featuring a phenoxy-phenylamine scaffold. Its molecular structure includes a 2-chloro-5-methylphenoxy group linked to a 5-fluorophenylamine moiety (SMILES: CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)F)N). This compound is prominently used in oncology research, particularly in tumor suppression and apoptosis studies, due to its hypothesized interaction with cellular signaling pathways .

Properties

IUPAC Name |

2-(2-chloro-5-methylphenoxy)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(15)7-11(12)16/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXCFKQGSRXMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where 2-chloro-5-methylphenol is reacted with 5-fluoro-2-nitroaniline under basic conditions to form the desired product. The reaction conditions often involve the use of a polar aprotic solvent such as dimethylformamide and a base like potassium carbonate. The reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce nitro groups to amines.

Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituent positions, functional groups, and backbone modifications. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Analogous Compounds

*Estimated based on molecular formulas.

Key Differences in Physicochemical Properties

- Electron Effects : The target compound’s 5-fluoro substituent provides moderate electron-withdrawing effects, while analogs like HBK16 (piperazine backbone) and 2-Fluoro-5-methoxybenzylamine (methoxy group) exhibit varied electronic profiles .

- Lipophilicity: The trifluoromethyl (CF₃) group in 2-(2-Methoxy-4-methylphenoxy)-5-CF₃-phenylamine significantly increases lipophilicity compared to the target compound’s fluorine .

- Steric Hindrance: Cyclopropyl-containing analogs (e.g., [2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine) introduce conformational rigidity, altering binding kinetics compared to the target’s flexible phenoxy-phenylamine structure .

Research Implications and Limitations

- Gaps in Data: Limited synthesis details for the target compound hinder direct comparison of yield and purity with analogs like HBK16 .

- Biological Specificity : The target’s apoptosis-linked activity contrasts with the broad applications of American Elements’ methylamine derivative (), underscoring the role of substituent positioning in functional specificity .

Biological Activity

2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of both chloro and fluorine substituents on the phenyl rings, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClFNO. The structure features a phenoxy group substituted with a chloro and a methyl group, along with a fluorophenylamine moiety. The specific arrangement of these substituents is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of cellular processes. The compound may interact with bacterial cell membranes or inhibit specific enzymes critical for microbial growth.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle regulators.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into their mechanisms and applications.

-

Case Study on Antimicrobial Efficacy

A study focused on a series of phenoxy-substituted anilines similar to this compound demonstrated that modifications in the phenyl ring significantly affected antimicrobial potency. The study concluded that the presence of halogen substituents enhanced antibacterial activity against Gram-positive bacteria. -

Case Study on Anticancer Mechanisms

Another investigation evaluated the cytotoxic effects of various aniline derivatives on human cancer cell lines. It was found that compounds with electron-withdrawing groups, such as chlorine and fluorine, exhibited increased potency in inducing apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.